N~4~-BENZOYL-4-MORPHOLINECARBOXAMIDE
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Overview
Description
N~4~-BENZOYL-4-MORPHOLINECARBOXAMIDE is a chemical compound with the molecular formula C12H14N2O3 It is known for its unique structure, which includes a benzoyl group attached to a morpholine ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-BENZOYL-4-MORPHOLINECARBOXAMIDE typically involves the reaction of benzoyl chloride with 4-morpholinecarboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N4-BENZOYL-4-MORPHOLINECARBOXAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N~4~-BENZOYL-4-MORPHOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzoyl morpholine N-oxide.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzoyl morpholine derivatives.
Scientific Research Applications
N~4~-BENZOYL-4-MORPHOLINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N4-BENZOYL-4-MORPHOLINECARBOXAMIDE involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The morpholine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-morpholine-4-carbothioamides: These compounds have similar structures but contain a carbothioamide group instead of a carboxamide group.
N-Benzoyl-4-morpholinecarboxylates: These compounds have a carboxylate group instead of a carboxamide group.
Uniqueness
N~4~-BENZOYL-4-MORPHOLINECARBOXAMIDE is unique due to its specific combination of a benzoyl group and a morpholine ring linked by a carboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-benzoylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(10-4-2-1-3-5-10)13-12(16)14-6-8-17-9-7-14/h1-5H,6-9H2,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSYYXWVLMMNAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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